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Compound of Interest

Compound Name: Chlordane

Cat. No.: B041520

Chlordane's Carcinogenic Potential: A Technical
Guide

An in-depth examination of the carcinogenic properties of the organochlorine pesticide
chlordane, its classification by regulatory bodies, and the molecular mechanisms underlying its
tumorigenic effects.

Executive Summary

Chlordane, a persistent organochlorine pesticide, has been the subject of extensive
toxicological research due to its potential long-term health effects. This technical guide provides
a comprehensive overview of the carcinogenic potential of chlordane, consolidating data from
key animal bioassays and elucidating the proposed mechanisms of action. The International
Agency for Research on Cancer (IARC) classifies chlordane in Group 2B as "possibly
carcinogenic to humans"[1], while the United States Environmental Protection Agency (US
EPA) categorizes it as a Group B2 "probable human carcinogen'[2][3]. These classifications
are predominantly based on sufficient evidence of carcinogenicity in animal studies, which have
consistently demonstrated the induction of hepatocellular neoplasms in mice[2][4][5]. In
contrast, the evidence for carcinogenicity in humans is considered inadequate[1]. This guide
presents a detailed analysis of the pivotal animal studies, outlines the experimental
methodologies employed, and explores the epigenetic mechanisms, including the activation of
protein kinase C and inhibition of gap junction intercellular communication, that are believed to
contribute to chlordane's carcinogenic activity.
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Carcinogenicity Classification

The carcinogenic risk of chlordane to humans has been evaluated by several national and
international health agencies. These classifications are primarily based on the strength of
evidence from both human and animal studies.

Agency Classification Description

Possibly carcinogenic to

humans. This is based on
IARC Group 2B . ) )

sufficient evidence in

experimental animals.[1]

Probable human carcinogen.

This is based on sufficient
US EPA Group B2 ) ] o

evidence of carcinogenicity in

animals.[2][3]

The U.S. Department of Health

- and Human Services has not
U.S. DHHS (NTP) Not Classified - )
classified chlordane as to its

carcinogenicity.[6]

Evidence from Animal Carcinogenicity Studies

The primary evidence for chlordane's carcinogenic potential comes from long-term dietary
exposure studies in mice, which have consistently shown an increased incidence of liver

tumors.

Summary of Key Mouse Carcinogenicity Studies

The following tables summarize the quantitative data on tumor incidence from pivotal studies
investigating the carcinogenic effects of chlordane in mice.

Table 3.1.1: NCI (1977) Bioassay of Chlordane in B6C3F1 Mice[5][6]
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Hepatocellular

Sex Dose (ppm in diet) Number of Animals  Carcinoma
Incidence

Male Control 20 4/18 (22%)

30 (TWA) 50 35/49 (71%)

56 (TWA) 50 39/48 (81%)

Female Control 20 0/20 (0%)

30 (TWA) 50 3/49 (6%)

64 (TWA) 50 24149 (49%)

TWA: Time-Weighted Average

Table 3.1.2: IRDC (1973) Carcinogenicity Study of Chlordane in CD-1 Mice[5][7]

Number of Animals

Hepatocellular

Sex Dose (ppm in diet) . Carcinoma

(examined) .
Incidence

Male Control 33 3/33 (9%)

5 55 5/55 (9%)

25 52 41/52 (79%)

50 39 32/39 (82%)

Female Control 45 0/45 (0%)

5 61 0/61 (0%)

25 50 32/50 (64%)

50 37 26/37 (70%)

Table 3.1.3: Khasawinah and Grutsch (1989b) Carcinogenicity Study of Chlordane in ICR

Mice[8]
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. Hepatocellular  Hepatic
Dose (ppm in Number of .
Sex ] ] Adenoma Hemangioma
diet) Animals ] .
Incidence Incidence
Male 0 80 12/79 (15%) 4/79 (5%)
1 80 14/79 (18%) 1/79 (1%)
5 80 14/80 (18%) 8/80 (10%)
12.5 80 27180 (34%) 14/80 (18%)
Not significantl Not significantl
Female 0 80 ) J Y ) J Y
increased increased
1 80 Not significantly Not significantly
increased increased
. 20 Not significantly Not significantly
increased increased
Not significantl Not significantl
12.5 80 ) g y ) g y
increased increased

Table 3.1.4: Malarkey et al. (1995) Study of Chlordane in B6C3F1 Mice[4][9]

Hepatocellular

Hepatocellular

Treatment Duration Number of .
. Adenoma Carcinoma
Group (days) Animals . .
Incidence Incidence

Control 759 43 7143 (16%) 3/43 (7%)
Chlordane (55 10 or 20 per

513-568 100% 80-100%
ppm) group

Experimental Protocols of Key Carcinogenicity

Studies

The methodologies employed in the key animal bioassays are crucial for the interpretation of

their findings.
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Table 4.1: Summary of Experimental Protocols
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Study

Animal
. Sex
Strain

Age at
Start

Duration
of
Treatmen
t

Chlordan
e
Formulati
on

VehiclelDi
et

NCI (1977)
[51[6]

B6C3F1

Mice

5 weeks

80 weeks

Analytical-
grade
chlordane
(94.8%
chlordane:
71.7% cis-
and 23.1%
trans-
chlordane;
0.3%
heptachlor;
0.6%
nonachlor;
1.1%
hexachloro
cyclopenta
diene;
0.25%
chlordene

isomers)[7]

Diet

IRDC
(1973)[5]
[7]

CD-1 Mice M, F

6 weeks

18 months

Technical-
grade
chlordane
(purity
unspecified

)

Diet

Khasawina
h and
Grutsch
(1989b)[8]

ICR (SPF) M, F
Mice

5 weeks

104 weeks

Technical
chlordane
(unspecifie
d amounts
of cis- and

trans-

Diet
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chlordane,
chlordene
isomers,
heptachlor,
and

nonachlor)

Malarkey
etal. B6C3F1 513-568 _

_ M 9 weeks grade Diet
(1995)[4] Mice days

[9]

Technical-

chlordane

Mechanisms of Carcinogenicity

Chlordane is considered to be a non-genotoxic or epigenetic carcinogen, meaning it does not
directly damage DNA but rather promotes the growth of tumors through other mechanisms. The
primary proposed mechanisms involve its activity as a tumor promoter.

Inhibition of Gap Junction Intercellular Communication
(GJIC)

Chlordane has been shown to inhibit gap junction intercellular communication, a process
crucial for maintaining tissue homeostasis and controlling cell growth.[4] By disrupting this
communication, chlordane may allow initiated cells to escape the growth-inhibitory signals
from surrounding normal cells, thus promoting their proliferation. The specific connexin proteins
affected by chlordane are a subject of ongoing research, but the disruption of GJIC is a key
event in its tumor-promoting activity.
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Inhibition of Gap Junction Intercellular Communication by Chlordane.

Activation of Protein Kinase C (PKC)

Chlordane has been demonstrated to stimulate the activity of protein kinase C (PKC), a family
of enzymes involved in signal transduction pathways that regulate cell growth, differentiation,
and apoptosis.[10] The activation of PKC by chlordane is calcium-dependent.[10] Persistent
activation of PKC can lead to uncontrolled cell proliferation, a hallmark of cancer. The specific
isoforms of PKC activated by chlordane and the downstream signaling cascades are areas of
active investigation.

Cell Surface Receptor __Activates | Protein Kinase C | Phosphorylates Downstream Leads to  MEEESERROEIN  Contributes to -
4,_ phoryl »| Downstream | _lLeadsto  BUIMEEEERROEIN ~Contributes to
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Activation of Protein Kinase C Signaling by Chlordane.

Other Proposed Mechanisms

In addition to GJIC inhibition and PKC activation, other mechanisms may contribute to
chlordane’s carcinogenicity. These include its role as a GABA (gamma-aminobutyric acid)
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receptor antagonist, which could disrupt normal neuronal signaling and homeostasis, and its
potential to induce mitochondrial dysfunction, leading to increased production of reactive
oxygen species (ROS) and oxidative stress, which can damage cellular components and
promote tumorigenesis.

Conclusion

The classification of chlordane as a probable human carcinogen by the US EPA and a
possible human carcinogen by IARC is well-supported by consistent and robust evidence from
animal studies, particularly the induction of hepatocellular carcinomas in mice. The available
data strongly suggest that chlordane acts as a hon-genotoxic carcinogen, promoting tumor
development through epigenetic mechanisms. The inhibition of gap junction intercellular
communication and the activation of protein kinase C are key molecular events implicated in its
tumor-promoting activity. While the evidence in humans remains inconclusive, the extensive
animal data and a mechanistic understanding of its action underscore the carcinogenic
potential of chlordane. Further research into the specific molecular targets and downstream
signaling pathways will provide a more complete picture of its carcinogenic profile and may
inform risk assessment for human populations exposed to this persistent environmental
contaminant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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